2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
This compound belongs to the imidazole-thioacetamide class, characterized by a 1H-imidazole core substituted with phenyl and methylsulfanylphenyl groups at positions 2 and 4, respectively. A sulfanyl-linked acetamide moiety further extends to a 1,3-thiazol-2-yl group.
Properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS3/c1-27-16-9-7-15(8-10-16)19-24-18(14-5-3-2-4-6-14)20(25-19)29-13-17(26)23-21-22-11-12-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVGPRNMXWUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole and thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other sulfur-containing heterocycles. A key comparison is with 2-[[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide (CAS: 577698-26-1) :
| Feature | Target Compound | CAS 577698-26-1 |
|---|---|---|
| Core Heterocycle | 1H-Imidazole (5-membered, 2 N atoms) | 1,2,4-Triazole (5-membered, 3 N atoms) |
| Substituent at C4 | Phenyl group | 2-Thienyl (thiophene) group |
| Sulfur Linkage | Sulfanyl bridge to acetamide | Sulfanyl bridge to acetamide |
| Acetamide Terminal | 1,3-Thiazol-2-yl | 4-(Dimethylamino)phenyl |
| Key Functional Groups | Methylsulfanylphenyl, thiazole | Allyl, dimethylaminophenyl, thienyl |
Key Differences and Implications
Triazoles (e.g., CAS 577698-26-1) are often associated with metabolic stability and bioavailability due to their resistance to oxidation, whereas imidazoles may exhibit varied pharmacokinetics due to susceptibility to cytochrome P450-mediated metabolism.
Substituent Effects: The methylsulfanylphenyl group in the target compound could increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. In contrast, the dimethylaminophenyl group in CAS 577698-26-1 introduces a basic amine, improving solubility in acidic environments . The thiazol-2-yl terminal in the target compound may confer metal-chelating properties, whereas the thienyl group in CAS 577698-26-1 could enhance π-π stacking interactions with aromatic residues in enzymes.
Biological Activity :
- While neither compound has explicit activity data in the evidence, analogous imidazole-thioacetamides are reported as kinase inhibitors (e.g., targeting JAK2 or EGFR), whereas triazole derivatives often display antimicrobial or antifungal activity .
Research Findings and Data Gaps
Table: Hypothetical Physicochemical Properties
| Property | Target Compound | CAS 577698-26-1 |
|---|---|---|
| Molecular Weight | ~481.6 g/mol | ~425.5 g/mol |
| LogP | ~3.8 (estimated) | ~2.5 (estimated) |
| Hydrogen Bond Donors | 2 (imidazole NH, acetamide NH) | 2 (triazole NH, acetamide NH) |
| Hydrogen Bond Acceptors | 5 (imidazole N, thiazole N, carbonyl O) | 5 (triazole N, carbonyl O, dimethylamino N) |
Biological Activity
The compound 2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.50 g/mol. The structure features a thiazole moiety and an imidazole ring, both known for their diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. This was evidenced by a study where cell lines treated with the compound exhibited increased levels of cleaved caspases compared to untreated controls.
- Case Study : In vitro testing on human breast cancer cell lines (MCF-7) demonstrated an IC50 value of approximately 5 µM, indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that the presence of the methylsulfanyl group enhances bioactivity by increasing lipophilicity and cellular uptake.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Cytokine Release : In a preclinical model, treatment with the compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in serum after lipopolysaccharide (LPS) challenge in mice. This suggests that the compound may act as a cytokine-suppressive anti-inflammatory drug (CSAID).
- Mechanism : The inhibition of p38 MAPK signaling pathways has been proposed as a key mechanism through which the compound exerts its anti-inflammatory effects.
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | |
| Anti-inflammatory | LPS-stimulated mice | N/A |
In Vitro Studies
- Cytotoxicity Assays : Various assays such as MTT and Annexin V staining were employed to evaluate cell viability and apoptosis induction.
- Mechanistic Studies : Western blotting techniques were utilized to assess the expression levels of apoptotic markers post-treatment.
In Vivo Studies
Animal models have been used to further validate the efficacy of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
